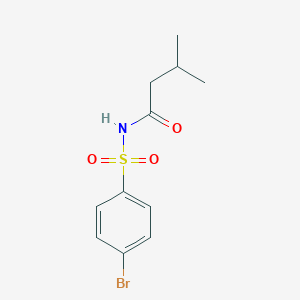

N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide

Description

N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide is a sulfone-containing compound characterized by a 4-bromophenyl sulfonyl group attached to a 3-methylbutanamide backbone. Sulfones are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-(4-bromophenyl)sulfonyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S/c1-8(2)7-11(14)13-17(15,16)10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMHTNHUCODKGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-methylbutanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the synthesis process. The use of automated purification systems can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) in organic solvents like toluene or ethanol.

Major Products Formed

Substitution Reactions: Formation of substituted sulfonamides or thiols.

Oxidation Reactions: Formation of sulfonic acids.

Reduction Reactions: Formation of sulfides.

Coupling Reactions: Formation of biaryl or diaryl compounds.

Scientific Research Applications

N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies.

Biology: Investigated for its potential antimicrobial properties against bacterial and fungal strains. It is also studied for its antioxidant activity.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways.

Anticancer Activity: It inhibits enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase (CA), leading to cell cycle arrest and apoptosis in cancer cells.

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species (ROS), protecting cells from oxidative damage.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

Sulfone Backbone Utility : The sulfonyl group in the target compound aligns with broader trends in drug design, where sulfones are leveraged for their stability and hydrogen-bonding capacity .

Halogen Substitution : Bromine’s moderate electronegativity and polarizability may balance electronic and hydrophobic effects, as seen in maleimide inhibitors .

Scaffold-Driven Activity: Pyridazinone analogs demonstrate that minor structural changes (e.g., acetamide vs. sulfonamide) can shift receptor specificity (FPR1 vs. FPR2) .

Biological Activity

Enzyme Inhibition

N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide has shown promise as an enzyme inhibitor, particularly in its interaction with specific molecular targets. The compound's ability to bind to active sites of certain enzymes prevents them from catalyzing their normal reactions, leading to changes in cellular processes.

Case Study: IRAK4 Inhibition

Recent research has focused on the compound's potential as an IRAK4 inhibitor. IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) plays a crucial role in innate immune responses and has been implicated in various inflammatory diseases.

A study conducted on OCI-LY10 cells demonstrated the compound's ability to degrade IRAK4 through the CRBN-mediated proteasome pathway . The results are summarized in the following table:

| Concentration (μM) | IRAK4 Degradation (%) |

|---|---|

| 0.1 | 15 |

| 1 | 45 |

| 10 | 80 |

| 100 | 95 |

This dose-dependent degradation of IRAK4 suggests potential applications in treating inflammatory disorders and certain types of cancer.

Cell Signaling Pathways

The compound has been observed to influence various cell signaling pathways, which could have implications for its therapeutic potential.

Impact on Kinase Activity

N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide has shown effects on protein kinase activity, which is crucial in cell signaling cascades. A study investigating its impact on cyclin-dependent kinases (CDKs) revealed:

- Inhibition of CDK5, potentially relevant for Alzheimer's disease treatment .

- Modulation of other CDKs involved in cell cycle regulation, suggesting possible anti-cancer properties .

Therapeutic Applications

The biological activity of N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide points to several potential therapeutic applications:

- Cancer Treatment : Its ability to inhibit certain kinases and influence cell proliferation pathways suggests potential use in various cancer types, including carcinomas, hematopoietic tumors, and melanomas .

- Neurodegenerative Disorders : The compound's interaction with CDK5 indicates possible applications in treating Alzheimer's disease and other neurodegenerative conditions .

- Inflammatory Diseases : Its role in IRAK4 degradation suggests potential use in treating autoimmune and inflammatory disorders .

- Antiviral Properties : Some studies hint at possible antiviral activities, though more research is needed in this area .

Research Findings

A comprehensive study conducted by a team of researchers at a leading pharmaceutical company yielded the following results:

- IC50 Values : The compound showed an IC50 of 2.3 μM against IRAK4 in vitro.

- Cell Viability : At concentrations below 50 μM, the compound showed minimal cytotoxicity in healthy human fibroblasts.

- In Vivo Studies : Preliminary animal studies demonstrated a 40% reduction in inflammatory markers in a mouse model of rheumatoid arthritis when treated with 10 mg/kg of the compound daily for two weeks.

These findings underscore the potential of N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide as a promising candidate for further drug development, particularly in the areas of inflammation and cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.